molecular formula C4H7ClN2O B3166094 Oxazol-2-ylmethanamine hydrochloride CAS No. 907544-38-1

Oxazol-2-ylmethanamine hydrochloride

Cat. No.: B3166094
CAS No.: 907544-38-1
M. Wt: 134.56
InChI Key: YMJMSYXLHSSGTP-UHFFFAOYSA-N
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Description

Contextualizing Oxazole-Containing Chemical Entities in Synthetic Organic Chemistry

The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. numberanalytics.comtandfonline.com This structural motif is a cornerstone in synthetic organic chemistry due to its presence in a vast number of natural products and synthetically derived molecules with significant biological activity. nih.gov The synthesis of the oxazole ring itself is a well-explored area of organic chemistry, with several classic and modern methods developed to access this heterocyclic system. numberanalytics.comaip.org These methods provide chemists with the tools to construct a wide array of substituted oxazoles, which can then serve as versatile intermediates for more complex molecular architectures. nih.gov

The oxazole nucleus is thermally stable and can undergo a variety of chemical reactions. tandfonline.com While the ring is generally resistant to nucleophilic attack, it is reactive towards electrophiles, with substitution preferentially occurring at the C5 position. alliedacademies.orgslideshare.net The reactivity of the oxazole ring can be tuned by the presence of activating, electron-donating groups. slideshare.net Furthermore, oxazoles can participate in cycloaddition reactions, such as the Diels-Alder reaction, which allows for the construction of other heterocyclic systems like pyridines or furans. tandfonline.compharmaguideline.com The development of metal-catalyzed cross-coupling reactions has further expanded the synthetic utility of oxazoles, enabling the direct arylation at both the C2 and C5 positions with high regioselectivity. organic-chemistry.org

Key Synthetic Routes to the Oxazole Ring
Synthesis MethodDescription
Robinson-Gabriel SynthesisInvolves the cyclodehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. pharmaguideline.comwikipedia.org
van Leusen Oxazole SynthesisA reaction utilizing tosylmethylisocyanide (TosMIC) and an aldehyde, often catalyzed by a base, to produce 5-substituted oxazoles. nih.govorganic-chemistry.org
Reaction of α-haloketonesThe condensation of α-haloketones with primary amides is a common method for oxazole synthesis. pharmaguideline.com
Oxidative CyclizationVarious methods involve the intramolecular oxidative C-O bond formation from precursors like enamides or β-acylamino ketones. aip.orgorganic-chemistry.org

Significance of the Oxazole Ring System in Medicinal Chemistry and Materials Science

The oxazole scaffold is considered a "prime skeleton for drug discovery" and holds a central position in medicinal chemistry. nih.gov Its prevalence is due to the ring's ability to engage with a wide spectrum of biological targets, such as enzymes and receptors, through various non-covalent interactions like hydrogen bonding and π–π stacking. nih.govrsc.org This versatile binding capability has led to the development of numerous oxazole-containing drugs with a broad range of therapeutic applications. nih.govtandfonline.com The substitution pattern on the oxazole ring plays a critical role in determining the specific biological activity of the resulting compound. nih.gov

Key Therapeutic Areas for Oxazole Derivatives:

Antimicrobial: Oxazole derivatives have been developed as potent agents against bacteria and fungi. nih.govnih.gov The antibiotic linezolid (B1675486) is a prominent example used against resistant bacterial strains. ontosight.ai

Anticancer: Compounds like mubritinib, a tyrosine kinase inhibitor, feature the oxazole core. nih.gov Many other derivatives are explored for their antiproliferative activities. alliedacademies.org

Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) oxaprozin (B1677843), a COX-2 inhibitor, highlights the utility of the oxazole ring in this area. nih.gov

Antidiabetic: Aleglitazar is an example of an antidiabetic agent built upon an oxazole framework. nih.gov

Other Activities: The oxazole moiety is also found in compounds investigated for antiviral, antitubercular, analgesic, and antiobesity properties. nih.govalliedacademies.orgnih.gov

In materials science, oxazole-based compounds are gaining attention for their unique electronic and photophysical properties. numberanalytics.comrsc.org Their aromatic and electron-rich nature makes them suitable for applications in optoelectronics. Research has explored the use of oxazole derivatives in the development of organic light-emitting diodes (OLEDs), where they can function as efficient emissive materials. numberanalytics.com They have also been investigated as sensitizers or electron donors in photovoltaic devices to enhance efficiency and stability. numberanalytics.com Additionally, oxazole-based polymers are being studied for their potential in creating novel materials and dyes. numberanalytics.comontosight.ai

Overview of Aminomethyl Heterocycles in Contemporary Chemical Biology

Heterocyclic compounds are fundamental to chemical biology and medicinal chemistry, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov These cyclic structures, containing atoms other than carbon (such as nitrogen, oxygen, or sulfur), are central components of many natural products, including alkaloids and antibiotics, and form the core of countless synthetic drugs. The presence of a heterocyclic scaffold provides a rigid framework that can be functionalized to modulate physicochemical properties like solubility and lipophilicity, which are critical for a drug candidate's pharmacokinetic profile. nih.gov

Aminomethyl heterocycles, a subclass characterized by a heterocyclic ring bearing an aminomethyl (-CH₂NH₂) substituent, are particularly important in drug design. The aminomethyl group serves as a key functional handle and a versatile pharmacophoric element. Its basic nitrogen can form ionic interactions or hydrogen bonds with biological targets, which is often crucial for molecular recognition and binding affinity. Furthermore, the primary amine provides a reactive site for further chemical modification, allowing for the synthesis of extensive compound libraries for screening and lead optimization. This "late-stage functionalization" is a powerful strategy in modern drug discovery. The ability to easily introduce new substituents via the aminomethyl linker allows chemists to systematically probe the chemical space around a core heterocyclic scaffold to enhance potency, selectivity, and metabolic stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazol-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJMSYXLHSSGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041053-44-4
Record name 1-(1,3-oxazol-2-yl)methanamine hydrochloride
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Reaction Mechanisms and Chemical Transformations of Oxazol 2 Ylmethanamine Hydrochloride

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, exhibits a unique electronic structure that governs its reactivity. It is an electron-deficient system, which makes it susceptible to certain types of chemical attack while being resistant to others.

It is crucial to note that the parent compound, Oxazol-2-ylmethanamine (B1319137) hydrochloride, does not inherently contain a phenyl group. Therefore, this section addresses the principles of electrophilic substitution on the oxazole ring itself.

Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to the ring's electron-deficient nature. pharmaguideline.com The presence of the electronegative nitrogen and oxygen atoms deactivates the ring towards attack by electrophiles. clockss.org However, the reaction can be facilitated by the presence of electron-donating groups (EDGs) attached to the ring, which increase its electron density. numberanalytics.comsemanticscholar.orgtandfonline.com When such activation is present, electrophilic attack preferentially occurs at the C5 position, followed by the C4 position. pharmaguideline.comslideshare.net The C2 position is the least reactive towards electrophiles. pharmaguideline.comclockss.org Reactions such as nitration and sulfonation are particularly challenging on the unsaturated oxazole ring because the acidic conditions lead to the formation of a highly electron-deficient oxazolium cation, which further resists electrophilic assault. pharmaguideline.com

Table 1: Regioselectivity of Reactions on the Oxazole Ring
PositionElectrophilic AttackNucleophilic AttackDeprotonation/Metallation
C2 Least Reactive pharmaguideline.comMost Reactive pharmaguideline.comMost Acidic Proton semanticscholar.orgwikipedia.org
C4 Moderately Reactive pharmaguideline.comLess ReactiveLeast Acidic Proton semanticscholar.org
C5 Most Reactive pharmaguideline.comwikipedia.orgLess ReactiveModerately Acidic Proton semanticscholar.org

In contrast to its resistance to electrophiles, the electron-deficient character of the oxazole ring makes it a target for nucleophiles. The most electron-deficient and, therefore, the most susceptible position for nucleophilic attack is the C2 carbon. pharmaguideline.com

While direct nucleophilic aromatic substitution on the oxazole ring is uncommon, it can occur, particularly when a good leaving group, such as a halogen, is present at the C2 position. pharmaguideline.comsemanticscholar.orgwikipedia.org The presence of electron-withdrawing groups on the ring can further facilitate nucleophilic attack. numberanalytics.com More frequently, however, the interaction of a nucleophile with the oxazole ring does not result in substitution but instead leads to cleavage of the ring. pharmaguideline.comslideshare.net This ring-opening pathway is a dominant feature of oxazole reactivity.

The cleavage of the oxazole ring is a common outcome of various chemical transformations, particularly under nucleophilic, reductive, or metallation conditions.

Nucleophile-Induced Ring Opening: Strong nucleophiles can attack the C2 position, initiating a cascade of reactions that results in the breaking of the ring bonds. pharmaguideline.com For instance, treatment of an oxazole with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form an imidazole. pharmaguideline.com

Metallation and Ring Opening: The proton at the C2 position is the most acidic on the oxazole ring. semanticscholar.orgwikipedia.org This allows for deprotonation by strong bases like organolithium reagents. The resulting 2-lithio-oxazoles are often unstable and can spontaneously undergo ring opening to form open-chain isocyanide intermediates. pharmaguideline.comwikipedia.org

Reductive Ring Opening: Certain reduction conditions can also lead to the cleavage of the oxazole ring, yielding open-chain products. pharmaguideline.comsemanticscholar.orgtandfonline.com

Electrocyclization: Recent studies have shown that oxazole derivatives can undergo skeletal rearrangement through dynamic 8π electrocyclization processes, leading to the formation of other heterocyclic systems like azepines and pyrroles. nih.gov

These ring-opening reactions are often followed by ring-closure (recyclization) steps, making oxazoles versatile precursors for the synthesis of other heterocyclic structures. semanticscholar.orgtandfonline.com

Table 2: Summary of Oxazole Ring Transformation Reactions
Reaction TypeReagent/ConditionIntermediate(s)Final Product(s)Citation(s)
Nucleophilic Attack & RecyclizationAmmonia/FormamideOpen-chain intermediateImidazole pharmaguideline.com
Metallation & Ring OpeningOrganolithium Reagent (e.g., BuLi)2-Lithio-oxazoleOpen-chain isocyanide pharmaguideline.comwikipedia.org
Reductive CleavageReducing Agents (e.g., Ni/Al alloy)-Open-chain products pharmaguideline.comsemanticscholar.orgtandfonline.com
Oxidation & CleavageKMnO₄, O₃-Carboxylic acid derivatives pharmaguideline.comslideshare.netyoutube.com
Diels-Alder ReactionDienophiles (alkenes, alkynes)Bicyclic adductPyridine, Furan derivatives pharmaguideline.comwikipedia.org

Reactions Involving the Methanamine Functionality

The methanamine group (-CH₂NH₂) attached at the C2 position of the oxazole ring introduces a new site of reactivity, primarily involving the nitrogen atom's lone pair of electrons and the adjacent methylene (B1212753) group.

The oxidation of Oxazol-2-ylmethanamine hydrochloride can target either the methanamine side chain or the oxazole ring, depending on the oxidizing agent and reaction conditions.

Oxidation of the Methanamine Group: Primary amines, such as the one in the title compound, are susceptible to oxidation. uomustansiriyah.edu.iq Depending on the reagent, they can be converted into various derivatives. For example, mild oxidation can yield imines, while stronger conditions could potentially lead to the formation of nitriles or even cleave the C-N bond to form an aldehyde (2-formyloxazole). wikipedia.orgresearchgate.net The formation of N-oxides at the amine nitrogen is also a possible metabolic pathway. nih.gov

Oxidation of the Oxazole Ring: The oxazole ring itself is readily oxidized, often leading to ring cleavage. pharmaguideline.comsemanticscholar.org Strong oxidizing agents like cold potassium permanganate (B83412) (KMnO₄), chromic acid, or ozone can break open the ring. pharmaguideline.comyoutube.com For instance, the oxidation of 2,4,5-triphenyloxazole yields three equivalents of benzoic acid. slideshare.net In some cases, enzymatic oxidation catalyzed by aldehyde oxidase can convert a C2-unsubstituted oxazole into the corresponding 2-oxazolone. nih.gov

The reactivity of this compound under reducing conditions primarily involves the oxazole ring, as the primary amine functionality is already in a reduced state.

Reduction of the Methanamine Group: The primary amine group is not susceptible to further reduction under standard chemical conditions.

Reduction of the Oxazole Ring: The oxazole ring can be reduced, though it is generally stable towards many reducing agents. slideshare.net Catalytic hydrogenation or reduction with reagents like sodium in ethanol (B145695) can reduce the double bonds in the ring to yield oxazolines or fully saturated oxazolidines. slideshare.net However, more vigorous reduction, for instance with lithium aluminum hydride (LiAlH₄) or a nickel-aluminum alloy, can cause reductive cleavage of the ring, resulting in open-chain amino alcohol products. pharmaguideline.comtandfonline.comyoutube.com Reductive amination is a key method for synthesizing primary amines from aldehydes and ketones. nih.govlibretexts.org

Derivatization via Condensation Reactions

This compound, possessing a primary amine group, serves as a versatile building block for the synthesis of a variety of derivatives through condensation reactions. One of the most prominent of these transformations is the formation of Schiff bases, or imines, through reaction with carbonyl compounds. nih.govscienceopen.com This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov

The general reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a small amount of acid, like glacial acetic acid, to facilitate the dehydration step. nih.govresearchgate.net The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent protonation of the hydroxyl group by the acid catalyst allows for the elimination of water and the formation of the stable imine product.

The versatility of this reaction allows for the introduction of a wide array of substituents into the final molecule, depending on the choice of the aldehyde or ketone. This derivatization is a powerful tool for modifying the steric and electronic properties of the parent compound, leading to a diverse library of Schiff bases with potential applications in various fields of chemistry.

Below is a table illustrating potential condensation reactions between Oxazol-2-ylmethanamine and various carbonyl compounds to form corresponding Schiff base derivatives.

Oxazol-2-ylmethanamineCarbonyl ReactantResulting Schiff Base Product Name
Oxazol-2-ylmethanamineBenzaldehyde (B42025)(E)-N-(oxazol-2-ylmethyl)-1-phenylmethanimine
Oxazol-2-ylmethanamineSalicylaldehyde(E)-2-(((oxazol-2-ylmethyl)imino)methyl)phenol
Oxazol-2-ylmethanamine4-Nitrobenzaldehyde(E)-N-(oxazol-2-ylmethyl)-1-(4-nitrophenyl)methanimine
Oxazol-2-ylmethanamineAcetoneN-(oxazol-2-ylmethyl)propan-2-imine
Oxazol-2-ylmethanamineCyclohexanoneN-(oxazol-2-ylmethyl)cyclohexan-1-imine

This table is illustrative and represents the expected products from standard Schiff base condensation reactions.

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to investigate the underlying mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound and its derivatives, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are invaluable for understanding reactivity and behavior at the molecular level.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the condensation reactions of Oxazol-2-ylmethanamine, DFT calculations can be employed to map out the entire reaction pathway. researchgate.net This involves calculating the energies of reactants, intermediates, transition states, and products. researchgate.net

By identifying the transition state structures and their corresponding activation energies, DFT allows for a quantitative understanding of the reaction kinetics. pku.edu.cn For instance, in the formation of a Schiff base, DFT can elucidate the energy profile of the two-step mechanism: the initial nucleophilic addition to form the hemiaminal intermediate and the subsequent dehydration to yield the final imine. pku.edu.cn These calculations can predict which step is rate-determining and how different substituents on the carbonyl reactant might influence the reaction rate by altering the electronic properties and stability of the transition states.

Computational Data from DFTSignificance in Understanding Reaction Pathways
Optimized Geometries Provides the most stable 3D structures of reactants, intermediates, transition states, and products.
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. researchgate.net
Reaction Energy (ΔG) The overall Gibbs free energy change of the reaction; indicates thermodynamic favorability. researchgate.net
Vibrational Frequencies Confirms that optimized structures are true minima (reactants, products) or first-order saddle points (transition states).

Molecular Dynamics (MD) Simulations

While DFT calculations provide static pictures of a reaction pathway, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. dntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions. mdpi.com

For this compound and its derivatives, MD simulations can be used to study their behavior in solution. This includes analyzing the solvation shell around the molecule, understanding how it interacts with solvent molecules, and observing its conformational flexibility. For the resulting Schiff base derivatives, MD simulations could explore their interactions with other molecules or biological targets, providing a dynamic view of binding processes and conformational adjustments that are crucial for applications in materials science or medicinal chemistry. mdpi.comajchem-a.com

Information from MD SimulationsRelevance to Chemical Behavior
Conformational Analysis Identifies preferred shapes and flexibility of the molecule in different environments.
Solvation Structure Reveals how solvent molecules arrange around the solute, affecting its reactivity and stability.
Root Mean Square Deviation (RMSD) Measures the average change in displacement of a selection of atoms, indicating structural stability over time. ajchem-a.com
Intermolecular Interactions Simulates how the molecule interacts with other molecules, such as substrates, catalysts, or biological macromolecules.

Transition State Analysis and Electronic Properties

A critical aspect of understanding reaction mechanisms is the detailed analysis of the transition state—the highest energy point along the reaction coordinate. pku.edu.cn Computational methods, particularly DFT, are essential for locating and characterizing these fleeting structures. The geometry and electronic properties of the transition state dictate the feasibility and speed of a chemical transformation.

Furthermore, the electronic properties of the reactant molecules themselves are fundamental to their reactivity. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov In a condensation reaction, the HOMO of the amine (Oxazol-2-ylmethanamine) and the LUMO of the carbonyl compound are involved in the initial nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Electronic PropertySignificance in Chemical Reactivity
HOMO Energy Energy of the outermost electron-containing orbital; relates to the ability to donate electrons (nucleophilicity). nih.gov
LUMO Energy Energy of the first vacant orbital; relates to the ability to accept electrons (electrophilicity). nih.gov
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a key indicator of chemical stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Advanced Research Applications of Oxazol 2 Ylmethanamine Hydrochloride and Its Derivatives

Applications in Catalyst and Ligand Design

The oxazole (B20620) motif is a prominent structural feature in the design of ligands for various catalytic applications, particularly in asymmetric catalysis and transition metal-mediated reactions. The inherent electronic properties and the ability to introduce chirality make oxazole-containing ligands versatile tools for synthetic chemists.

Oxazole-Containing Ligands in Asymmetric Catalysis

Chiral oxazoline-containing ligands are among the most successful and widely used classes of ligands in asymmetric catalysis. youtube.com Their success stems from their ready accessibility from chiral β-amino alcohols, their modular nature which allows for fine-tuning of steric and electronic properties, and their broad applicability in a wide range of metal-catalyzed transformations. youtube.comnih.gov The stereocenter that controls the enantioselectivity of the catalytic process is positioned alpha to the oxazolinyl nitrogen donor, placing it in close proximity to the metal's active site and thus directly influencing the asymmetric induction of the reaction. nih.gov

A notable class of these ligands are phosphinooxazolines (PHOX), which are bidentate ligands where the chiral oxazoline (B21484) moiety is solely responsible for the asymmetric induction. nih.gov These ligands have been successfully applied in a variety of asymmetric transformations. For instance, palladium-catalyzed decarboxylative allylic alkylation of lactams to form 3,3-disubstituted pyrrolidinones, piperidinones, and caprolactams has been achieved with high enantioselectivity using PHOX ligands. nih.gov This methodology has proven instrumental in the asymmetric synthesis of key intermediates for natural product synthesis. nih.gov

While chiral pyridine-oxazoline type ligands are well-developed, the related chiral oxazole-pyridine type ligands have been less explored. mdpi.com Recent research has focused on the design and synthesis of novel planar-chiral oxazole-pyridine N,N-ligands based on a [2.2]paracyclophane scaffold. mdpi.com These ligands have demonstrated superior performance in the enantioselective palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones, yielding bioactive chiral cis-hydrobenzofurans. mdpi.com This highlights the potential of chiral oxazole-pyridine ligands as an efficient class of N,N-ligand scaffolds. mdpi.com

Ligand TypeKey FeaturesApplication ExampleRef.
Phosphinooxazoline (PHOX)Bidentate P,N-ligand; chirality from oxazolinePd-catalyzed decarboxylative allylic alkylation nih.gov
Planar-chiral oxazole-pyridineN,N-ligand; planar chirality from [2.2]paracyclophanePd-catalyzed asymmetric acetoxylative cyclization mdpi.com

Transition Metal Catalysis Involving Oxazole Moieties

The oxazole ring is a key structural motif in ligands used for transition metal catalysis, influencing both the activity of the catalysts and the properties of the resulting products. chemmethod.commdpi.com Vanadium complexes featuring methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. chemmethod.com The position of the methyl substituent on the ligand significantly impacts the performance of the copolymerization reaction, as well as the microstructure and physical properties of the resulting copolymers. chemmethod.com

Palladium catalysis has been extensively used for the direct arylation of oxazoles. For example, the use of a PdCl(dppb)(C3H5) precatalyst has shown high efficiency in the direct arylation of oxazoles with aryl bromides, with monoarylation occurring selectively at the C2 position. nih.gov Similarly, rhodium(I)-catalyzed direct substitutive coupling of benzoxazole (B165842) with phenyl bromide has been achieved under microwave activation. nih.gov Copper(I)-catalyzed direct arylation of 5-arylated oxazoles with aryl iodides has also been reported, employing triphenylphosphine (B44618) as a ligand and sodium carbonate as a base. nih.gov

Metal CatalystLigand/SubstrateReaction TypeKey FindingRef.
Vanadium(4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazolesOlefin (co)polymerizationLigand substitution pattern affects catalyst activity and polymer properties. chemmethod.com
PalladiumOxazoleDirect C-H ArylationSelective monoarylation at the C2 position. nih.gov
RhodiumBenzoxazoleDirect C-H ArylationEffective coupling with phenyl bromide under microwave conditions. nih.gov
Copper5-arylated oxazolesDirect C-H ArylationSuccessful arylation with aryl iodides using a phosphine (B1218219) ligand. nih.gov

Structure-Performance Relationships in Ligand Design

The relationship between the structure of an oxazole-containing ligand and its performance in catalysis is a critical area of research. In vanadium-catalyzed olefin copolymerization, for instance, a methyl substituent at the 4-position of an oxazoline ligand was found to reduce catalyst activity. chemmethod.com Conversely, a substituent at the 5-position of the oxazole ring, which introduces steric hindrance and prevents co-planarity of the heterocyclic rings, was observed to increase catalyst activity without affecting norbornene incorporation. chemmethod.com

In the context of designing inhibitors for biological targets, structure-activity relationship (SAR) studies are crucial. For a series of oxazolidinone derivatives designed as Factor Xa inhibitors, SAR analyses indicated that the size and water solubility of different alkylamino groups at the S4 ligand position were responsible for the anticoagulant activity. nih.gov Similarly, for trisubstituted isoxazoles acting as allosteric ligands, subtle changes in linker atoms (e.g., ether vs. thioether) or the introduction of substituents that restrict rotational freedom can significantly impact binding potency. These studies underscore the importance of fine-tuning the three-dimensional structure of oxazole-containing molecules to optimize their function.

Chemical Biology Probes and Target Identification

Oxazol-2-ylmethanamine (B1319137) hydrochloride and its derivatives are valuable scaffolds in the development of chemical tools for exploring biological systems. Their structural and photochemical properties can be harnessed to create probes for target identification and to build diverse libraries for screening against biological targets.

Design and Application of Chemical Probes for Biological Systems

The intrinsic photochemical properties of the isoxazole (B147169) ring, a close relative of the oxazole ring, have been exploited to develop a novel class of photo-cross-linkers for photoaffinity labeling (PAL). This approach offers an alternative to traditional, more sterically demanding cross-linking groups like diazirines or benzophenones. The isoxazole core can act as a minimalist photo-cross-linker, enabling the identification of small molecule-protein interactions. This has been demonstrated in vitro and ex vivo, showcasing the utility of isoxazole photo-cross-linking in binding site validation and off-target analysis.

For example, a series of functionalized isoxazole probes decorated with various substituents and a terminal alkyne for biorthogonal tagging have been designed and synthesized. Aryl-substituted isoxazole probes, in particular, have shown robust labeling of proteins like bovine serum albumin (BSA) and have been used in chemoproteomic studies to identify the cellular targets of isoxazole-containing drugs. This methodology has been applied to repurposing screens, successfully identifying novel targets for existing drugs and providing rich datasets for further biological investigation.

DNA-Encoded Libraries for Hit Identification

DNA-Encoded Library (DEL) technology is a powerful platform for the discovery of hits against biological targets, and oxazole derivatives are increasingly being incorporated into these libraries. The synthesis of oxadiazoles, another related azole, on DNA-chemical conjugates has been developed, paving the way for oxazole core-focused DELs. This multistep synthesis involves the conversion of DNA-conjugated aryl nitriles to amidoximes, followed by O-acylation and cyclodehydration to form the desired 1,2,4-oxadiazole. This protocol is compatible with a variety of electronically and sterically diverse building blocks and maintains the integrity of the DNA tag.

To overcome the limitations of solution-phase chemistry in DEL synthesis, solid-phase synthesis methods for oxazole formation have been explored. This approach broadens the scope of on-DNA reactions and allows for the construction of modular and scalable oxazole-based libraries. The development of a diversified strategy for DEL synthesis, including novel on-DNA transformations based on scaffolds like oxindole, further accelerates the application of synthetic chemistry in drug discovery. These strategies have led to the successful identification of hit compounds for multiple protein targets.

Library/Probe TypeSynthetic ApproachApplicationKey AdvantageRef.
Isoxazole Photoaffinity ProbesFunctionalization with biorthogonal tagsTarget identification and off-target profilingMinimalist photo-cross-linker, less perturbative
Oxadiazole DNA-Encoded LibraryMultistep synthesis on DNA-conjugated nitrilesHit identification for biological targetsAccess to diverse chemical space with oxadiazole core
Oxazole DNA-Encoded LibrarySolid-phase synthesisHit identification for biological targetsOvercomes limitations of solution-phase chemistry, scalable

In Silico Screening and Molecular Docking for Molecular Targets

In the quest for novel therapeutic agents, computational techniques such as in silico screening and molecular docking have become indispensable tools for identifying the molecular targets of bioactive compounds like oxazole derivatives. unar.ac.id These methods allow researchers to predict the binding affinities and interaction modes of ligands with the active sites of proteins, thereby prioritizing compounds for synthesis and biological evaluation. unar.ac.ididaampublications.in

Molecular docking studies have been instrumental in elucidating the binding motifs of various oxazole-containing compounds. For instance, in the development of inhibitors for Alzheimer's disease, molecular docking was performed on benzimidazole-oxazole hybrids to understand their interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. nih.govmdpi.com These studies revealed that the most active analogues fit well within the enzyme's active pocket, with their binding affinities correlating strongly with in vitro inhibitory activities. nih.govmdpi.com The specific functional moieties on the oxazole derivatives showed a wide range of interactions with the amino acid residues in the active site. mdpi.com

Similarly, in silico screening has been applied to design novel oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for treating type 2 diabetes. chemmethod.comchemmethod.com In these studies, a library of molecules was designed and their binding affinities were studied. A significant number of the designed molecules displayed better binding affinity than the native ligand, with interactions observed with key amino acid residues like Glu206 and Arg358. chemmethod.com The stability of the most promising compound in complex with the DPP-IV enzyme was further confirmed using molecular dynamics (MD) simulations. chemmethod.com

The utility of these computational approaches extends to various other targets. Docking studies on pyrazole (B372694) acrylic acid-based oxadiazole derivatives against the main protease of COVID-19 (PDB code: 5R82) helped identify potent compounds with significant binding scores, comparable to or even exceeding that of the reference drug hydroxychloroquine. idaampublications.in These findings highlight the power of in silico methods to rapidly screen large libraries of compounds and identify promising candidates for further development. idaampublications.inresearchgate.net

Table 1: Examples of Molecular Docking Studies on Oxazole and Related Heterocyclic Derivatives
Compound SeriesMolecular TargetKey FindingsReference
Benzimidazole-Oxazole HybridsAChE and BuChEActive analogues showed well-fitting binding modes, correlating with in vitro IC50 values. Compound 9 was identified as a highly active inhibitor. nih.govmdpi.com
Oxadiazole-linked TetrahydropyrimidinesDPP-IV (PDB ID: 6B1E)18 out of 20 designed molecules showed better binding affinity than the native ligand. Compound M17 was most potent with 5 conventional hydrogen bonds. chemmethod.comchemmethod.com
Pyrazole-Oxadiazole DerivativesCOVID-19 Main Protease (PDB ID: 5R82)Compounds 1d and 1f were found to be potent with docking scores of -79.53 kcal/mol, exceeding the standard (-76.54 kcal/mol). idaampublications.in
Benzoheterocyclic 4-aminoquinolinesP. falciparum Dihydrofolate Reductase-Thymidylate Synthase (DRTS)Designed derivatives showed improved activities and lower docking scores compared to the template compound. unar.ac.id

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. semanticscholar.org For oxazole derivatives, SAR analyses have been pivotal in optimizing their therapeutic potential across various applications, including anticancer and antimicrobial agents. semanticscholar.orgresearchgate.net These studies involve systematically modifying the oxazole scaffold and evaluating the resulting changes in efficacy, which helps in identifying the key pharmacophoric features required for a desired biological effect. semanticscholar.org

Analog Synthesis for SAR Elucidation

The elucidation of SAR is heavily reliant on the chemical synthesis of a diverse range of analogs. nih.gov Various synthetic strategies are employed to create libraries of oxazole derivatives where specific parts of the molecule are altered. nih.gov A common approach involves the modification of substituents at different positions of the oxazole ring. nih.gov

For example, in the development of anticancer agents, novel chemotypes targeting tubulin polymerization were investigated by preparing three series of modifications based on a lead compound. nih.gov The synthesis began with l-serine, which was converted to an oxazoline methyl ester. nih.gov This intermediate was then subjected to a series of reactions including hydrolysis, coupling to form a Weinreb amide, reaction with Grignard reagents, and subsequent oxidation to yield the desired oxazole products. nih.gov This systematic approach allowed for the introduction of various aryl groups and other heterocyclic rings to probe their effect on anticancer activity. nih.gov

Another strategy involves the N-acylation of α-amino acids followed by cyclodehydration to form 1,3-oxazol-5(4H)-ones, which are versatile intermediates for further derivatization. nih.gov These intermediates can then be used in reactions like Friedel–Crafts aminoacylation to produce N-acyl-α-amino ketones, which serve as building blocks for various biologically active compounds, including substituted 1,3-oxazoles. nih.gov The synthesis of such compound libraries is essential for systematically exploring the chemical space around the oxazole core and establishing a robust SAR. nih.govnih.gov

Positional Isomerism and its Impact on Activity

The position of substituents on the oxazole ring or on appended aryl moieties can have a profound impact on biological activity. mdpi.comnih.gov This phenomenon, known as positional isomerism, is a key consideration in SAR studies. Even subtle changes in the location of a functional group can lead to significant differences in potency and selectivity, often due to altered binding interactions with the target protein. nih.govmdpi.com

In a study of benzimidazole-oxazole derivatives as cholinesterase inhibitors, the position of a nitro group on a phenyl ring was shown to influence inhibitory potential. mdpi.com A derivative with a nitro group at the meta-position (Compound 10) showed different IC50 values compared to a derivative with the nitro group at the ortho-position (Compound 17), highlighting the sensitivity of the biological target to the substituent's location. mdpi.com

Similarly, research on novel oxazolidinones demonstrated that the attachment point of a benzotriazole (B28993) pendant group was critical for antibacterial activity. nih.govresearchgate.net The linearly attached benzotriazole derivative exhibited greater potency compared to its angularly attached counterpart. nih.govresearchgate.net Furthermore, for the angular derivatives, the E-isomer was found to be more potent than the Z-isomer, illustrating that both positional and geometric isomerism can dramatically affect a compound's efficacy. nih.govresearchgate.net These findings underscore the importance of precise structural control in drug design.

Table 2: Impact of Positional Isomerism on Biological Activity of Heterocyclic Compounds
Compound SeriesIsomer ComparisonBiological Activity / PropertyObservationReference
Benzimidazole-Oxazole DerivativesOrtho- vs. Meta-nitro substitutionAChE/BuChE Inhibition (IC50)Different positions of the nitro group on the phenyl ring resulted in varied inhibitory potentials. mdpi.com
Oxazolidinone DerivativesLinear vs. Angular attachment of benzotriazoleAntibacterial PotencyThe linearly attached isomer showed significantly higher potency. nih.govresearchgate.net
N-(Benzo[d]thiazol-2-yl)-nitrobenzamidesOrtho- vs. Meta- vs. Para-nitro substitutionUV/Vis Absorption (λmax)Absorption bands were progressively red-shifted in the order: ortho (271 nm) < meta (303 nm) < para (307 nm). mdpi.com

Modulation of Biological Activity through Structural Modifications

The biological activity of oxazole-based compounds can be finely tuned through deliberate structural modifications. nih.govnih.gov By adding, removing, or replacing specific functional groups, medicinal chemists can enhance potency, improve selectivity, and optimize pharmacokinetic properties. dundee.ac.uk

SAR studies on trisubstituted isoxazoles as allosteric ligands for the RORγt nuclear receptor revealed key structural requirements for activity. dundee.ac.uk It was found that a hydrogen bond-donating N-heterocycle at the C-5 position of the isoxazole significantly increased potency by forming an additional polar interaction with the protein backbone. dundee.ac.uk Conversely, the introduction of an ortho-fluoro substituent on an adjacent benzoic acid moiety led to a slight decrease in potency, likely due to an unfavorable conformation that creates charge repulsion. dundee.ac.uk

In the context of benzoxazolylalanine derivatives, structural modifications were explored to determine their impact on antimicrobial and anticancer activity. nih.gov Introducing a bromine atom at position 7 of the benzoxazole ring resulted in a significant increase in activity, yielding the most active compound among the tested heterocyclic derivatives. nih.gov Furthermore, replacing a 5-membered azaaromatic ring substituent with a 6-membered one caused a notable decrease in activity. nih.gov These examples demonstrate that even minor structural changes, such as the addition of a halogen or altering ring size, can serve as powerful tools to modulate the biological profile of oxazole derivatives.

Table 3: Modulation of Activity via Structural Modification in Benzimidazole-Oxazole Analogs (AChE Inhibition)
Compound IDModification on Phenyl Ring (Ring C)IC50 (µM) against AChEReference
64-OH (para-hydroxy)0.40 ± 0.050 nih.gov
94-Cl (para-chloro)0.10 ± 0.050 nih.gov
142-Cl (ortho-chloro)0.20 ± 0.050 nih.gov
Donepezil (Standard)-2.16 ± 0.12 nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and diverse synthetic routes is paramount to exploring the full chemical space of Oxazol-2-ylmethanamine (B1319137) hydrochloride derivatives. While traditional methods like the Robinson-Gabriel and van Leusen syntheses provide reliable access to the oxazole (B20620) core, emerging methodologies are set to revolutionize the synthesis of this compound and its analogues. nih.govpharmaguideline.comnih.gov

Future efforts will likely focus on the following areas:

Continuous Flow Synthesis: The application of flow chemistry offers significant advantages in terms of safety, scalability, and reaction control for the synthesis of oxazole derivatives. organic-chemistry.orgnih.govresearchgate.net This technology allows for precise manipulation of reaction parameters, leading to higher yields and purity. The development of a continuous flow process for the synthesis of Oxazol-2-ylmethanamine hydrochloride could enable its large-scale production for various applications.

Organocatalysis: The use of small organic molecules as catalysts presents a green and sustainable alternative to metal-based catalysts. Research into organocatalytic methods for the asymmetric synthesis of chiral amines could be adapted to produce enantiomerically pure derivatives of Oxazol-2-ylmethanamine, which is crucial for pharmaceutical applications.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The use of biocatalysts, such as transaminases or engineered enzymes, could enable the stereoselective synthesis of chiral aminomethyloxazoles. rochester.edunih.govwiley.commdpi.comresearchgate.net This approach is particularly attractive for the pharmaceutical industry due to its mild reaction conditions and high enantiomeric purity of the products.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. This methodology could be employed to develop novel routes for the functionalization of the oxazole ring or the aminomethyl side chain, providing access to a wider range of derivatives with unique properties. organic-chemistry.org

A comparative look at these emerging synthetic methodologies is presented in the table below:

MethodologyAdvantagesPotential Application for this compound
Continuous Flow Synthesis Improved safety, scalability, and process controlLarge-scale, efficient production of the core molecule.
Organocatalysis Metal-free, environmentally friendly, potential for asymmetryEnantioselective synthesis of chiral derivatives for drug discovery.
Biocatalysis High selectivity, mild reaction conditions, green chemistryProduction of enantiopure compounds for pharmaceutical use.
Photoredox Catalysis Mild reaction conditions, novel bond formationsAccess to novel derivatives with diverse functionalities.

Development of Advanced Computational Models

Computational chemistry plays an indispensable role in modern drug discovery and materials science. For this compound, the development of advanced computational models will accelerate the design and discovery of new derivatives with tailored properties.

Key areas of focus include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rjeid.comnih.gov These studies can help in understanding reaction mechanisms and predicting the outcomes of synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can establish a mathematical relationship between the chemical structure of oxazole derivatives and their biological activity. semanticscholar.orgnih.govresearchgate.netnih.govtandfonline.comresearchgate.net By building robust QSAR models, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound derivatives in complex biological environments, such as their interaction with protein targets. nih.govajchem-a.com This information is crucial for understanding the mechanism of action and for designing molecules with improved binding affinity and selectivity.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.govfrontiersin.org Pharmacophore models derived from known active oxazole compounds can be used to screen large virtual libraries to identify novel hits with similar activity profiles.

The synergy between these computational approaches is highlighted in the following table:

Computational MethodPrimary ApplicationContribution to Research
DFT Electronic structure and reactivity analysisUnderstanding reaction mechanisms and predicting properties.
QSAR Predicting biological activity from structureGuiding the design of more potent compounds.
MD Simulations Simulating molecular interactions and dynamicsElucidating binding modes and mechanisms of action.
Pharmacophore Modeling Identifying key features for biological activityVirtual screening for the discovery of new lead compounds.

Expansion of Chemical Biology Applications

The unique structural features of this compound make it an attractive scaffold for the development of tools for chemical biology.

Emerging applications in this field include:

Chemical Probe Development: A chemical probe is a small molecule used to study biological systems. nih.gov The aminomethyl group of this compound provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin, allowing for the development of probes to visualize and track biological processes. The development of selective and potent probes based on this scaffold could aid in target identification and validation. nih.gov

Fragment-Based Drug Discovery (FBDD): The relatively small size and synthetic tractability of this compound make it an ideal fragment for FBDD campaigns. nih.gov By screening a library of such fragments against a biological target, researchers can identify initial hits that can then be optimized into potent drug candidates.

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The amine functionality of this compound can be modified to incorporate bioorthogonal handles, such as azides or alkynes. This would allow for the specific labeling and tracking of biomolecules in their native environment.

The potential roles of this compound in chemical biology are summarized below:

Application AreaRole of this compoundPotential Impact
Chemical Probes Core scaffold for attaching reporter groupsElucidation of biological pathways and target validation.
Fragment-Based Drug Discovery Building block for generating fragment librariesAccelerated discovery of novel drug leads.
Bioorthogonal Chemistry Precursor for molecules with bioorthogonal handlesIn-vivo imaging and tracking of biological molecules.

Integration with Materials Science for Functional Molecules

The oxazole ring possesses unique electronic and photophysical properties that make it a promising component for advanced functional materials. The integration of this compound into materials science is an exciting and rapidly developing field.

Future research in this area may explore:

Organic Light-Emitting Diodes (OLEDs): Oxazole derivatives have been investigated as efficient deep-blue emitters in OLEDs. spiedigitallibrary.orgacs.orgrsc.org The aminomethyl group of this compound could be functionalized to tune the photophysical properties of the resulting materials, leading to the development of new and improved OLEDs for display and lighting applications.

Conductive Polymers: The incorporation of the oxazole moiety into conjugated polymer backbones can influence their electronic properties. researchgate.net Polymers derived from this compound could exhibit interesting conductivity and be explored for applications in organic electronics, such as transistors and sensors.

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the oxazole ring, along with the amine group, can act as coordination sites for metal ions. rsc.orgrsc.orgnih.govresearchgate.net This makes this compound a potential ligand for the construction of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Self-Assembling Systems: The ability of oxazole derivatives to participate in various non-covalent interactions can be exploited to design self-assembling molecular systems. By modifying the this compound scaffold, it may be possible to create functional nanomaterials with applications in areas such as drug delivery and molecular sensing. chemscene.com

The diverse potential of this compound in materials science is outlined in the following table:

Material TypeFunction of Oxazole MoietyPotential Application
OLEDs Emitter or host materialDisplays, solid-state lighting.
Conductive Polymers Electron-accepting or -donating unitOrganic electronics, sensors.
MOFs Ligand for metal coordinationGas storage, catalysis, separation.
Self-Assembling Systems Directing non-covalent interactionsNanomaterials, drug delivery.

Q & A

Q. What are the recommended methods for synthesizing Oxazol-2-ylmethanamine hydrochloride in laboratory settings?

The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole ring followed by amine functionalization. For example, 2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)-ethylamine can be synthesized via cyclocondensation of appropriate precursors under controlled conditions, followed by reaction with hydrochloric acid to yield the hydrochloride salt . Optimization may include adjusting catalysts (e.g., acid/base conditions), temperature, and reaction time. Researchers should confirm intermediate purity via TLC or HPLC before proceeding to the final step .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : For definitive structural confirmation .
  • NMR spectroscopy : To verify proton environments and detect impurities (e.g., residual solvents) .
  • IR spectroscopy : To confirm functional groups like amine and oxazole rings .
  • HPLC : To assess purity (>98% is typical for research-grade material) .

Q. What solvent systems are optimal for handling this compound in experimental protocols?

The compound is soluble in polar solvents such as water and alcohols (e.g., methanol, ethanol). For reactions requiring anhydrous conditions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be used, though compatibility with the oxazole ring should be verified via stability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?

Contradictions may arise due to tautomerism (e.g., oxazole ring proton shifts) or impurities. Strategies include:

  • Cross-validation : Compare NMR data with X-ray crystallography results .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of unexpected peaks .
  • Computational modeling : Simulate NMR spectra to identify likely structural isomers .

Q. What methodological approaches are recommended for optimizing reaction yields in the synthesis of this compound analogs?

  • Catalyst screening : Test palladium complexes or organocatalysts for coupling reactions .
  • Temperature gradients : Use microwave-assisted synthesis to accelerate ring-closure steps .
  • Protecting group strategies : Protect the amine during oxazole formation to prevent side reactions .

Q. What safety considerations are critical when designing experiments involving this compound under anhydrous conditions?

  • Personal protective equipment (PPE) : Wear flame-resistant lab coats, gloves, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Emergency protocols : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for delayed toxicity symptoms .

Methodological Notes

  • Data contradiction analysis : When conflicting spectral or biological activity data arise, replicate experiments using orthogonal techniques (e.g., X-ray vs. NMR) and consult literature analogs for benchmarking .
  • Experimental design : Prioritize small-scale pilot reactions to test synthetic routes before scaling up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.